

# Amiodarone hydrochloride volume of distribution and tissue accumulation

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## Compound Focus: Amiodarone Hydrochloride

CAS No.: 19774-82-4

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## Quantitative Pharmacokinetic Profile

The table below summarizes the core quantitative data on amiodarone's distribution and accumulation [1] [2] [3].

Parameter	Value/Range	Context & Notes
Volume of Distribution ( $V_d$ )	Approx. 60 L/kg (Mean) [2] [4]	Reflects extensive tissue penetration. Very large and variable [5].
Plasma Half-Life ( $t_{1/2}$ )	58 days (Range: 15 - 142 days) [1] [2]	Terminal elimination half-life after chronic oral dosing.
Plasma Protein Binding	~96% [2] [6]	Highly bound, primarily to albumin.
Fat-to-Plasma Concentration Ratio	Mean: 55 (Range: 4 - 226) [3]	Measured in subcutaneous adipose tissue. Demonstrates massive sequestration.
Therapeutic Plasma Concentration	1.0 - 2.5 mg/L [5]	Levels >2.5 mg/L are associated with a higher incidence of side effects.

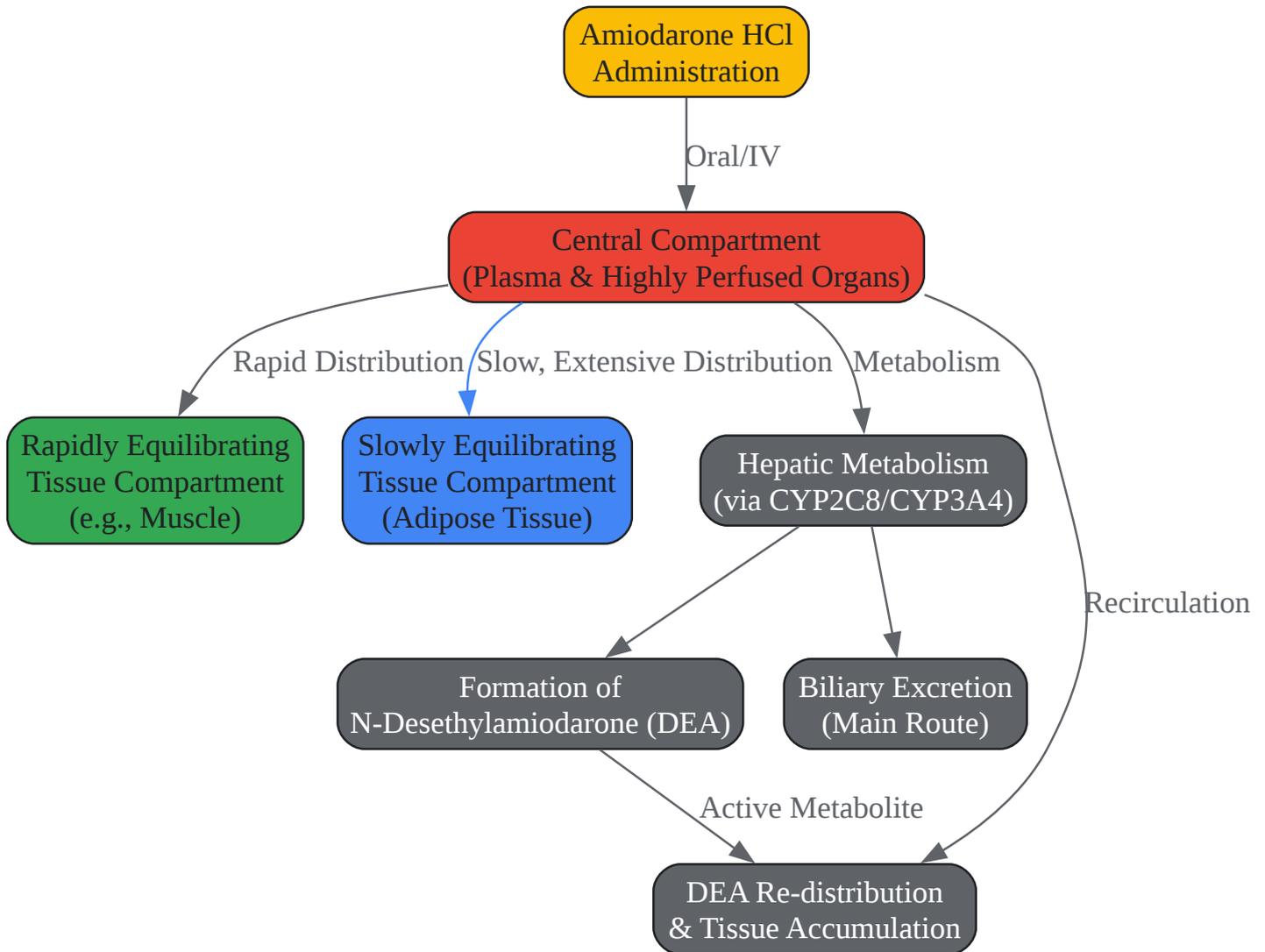
## Tissue Accumulation and Metabolic Consequences

Amiodarone's high lipophilicity causes it to accumulate massively in tissues, particularly in adipose tissue and highly perfused organs like the liver, lungs, and spleen [2] [3]. Its active metabolite, **N-desethylamiodarone (DEA)**, also accumulates extensively and contributes to both antiarrhythmic effects and toxicity [2] [3] [7].

A key study measuring concentrations in patients on long-term therapy found no evidence of "excessive" accumulation in fat tissue relative to the maintenance dose over time. However, adverse effects, particularly hypothyroidism, were significantly associated with longer treatment duration and larger cumulative doses, rather than with higher plasma or fat concentrations [3].

On a cellular level, the accumulation of amiodarone and DEA has downstream consequences, including the inhibition of lysosomal phospholipase A1, leading to **phospholipidosis**—a hallmark of its organ toxicity, particularly in the lungs [7].

The journey of amiodarone from administration to distribution into deep tissue compartments can be visualized as a multi-compartmental process. The following diagram illustrates this complex pharmacokinetic pathway.

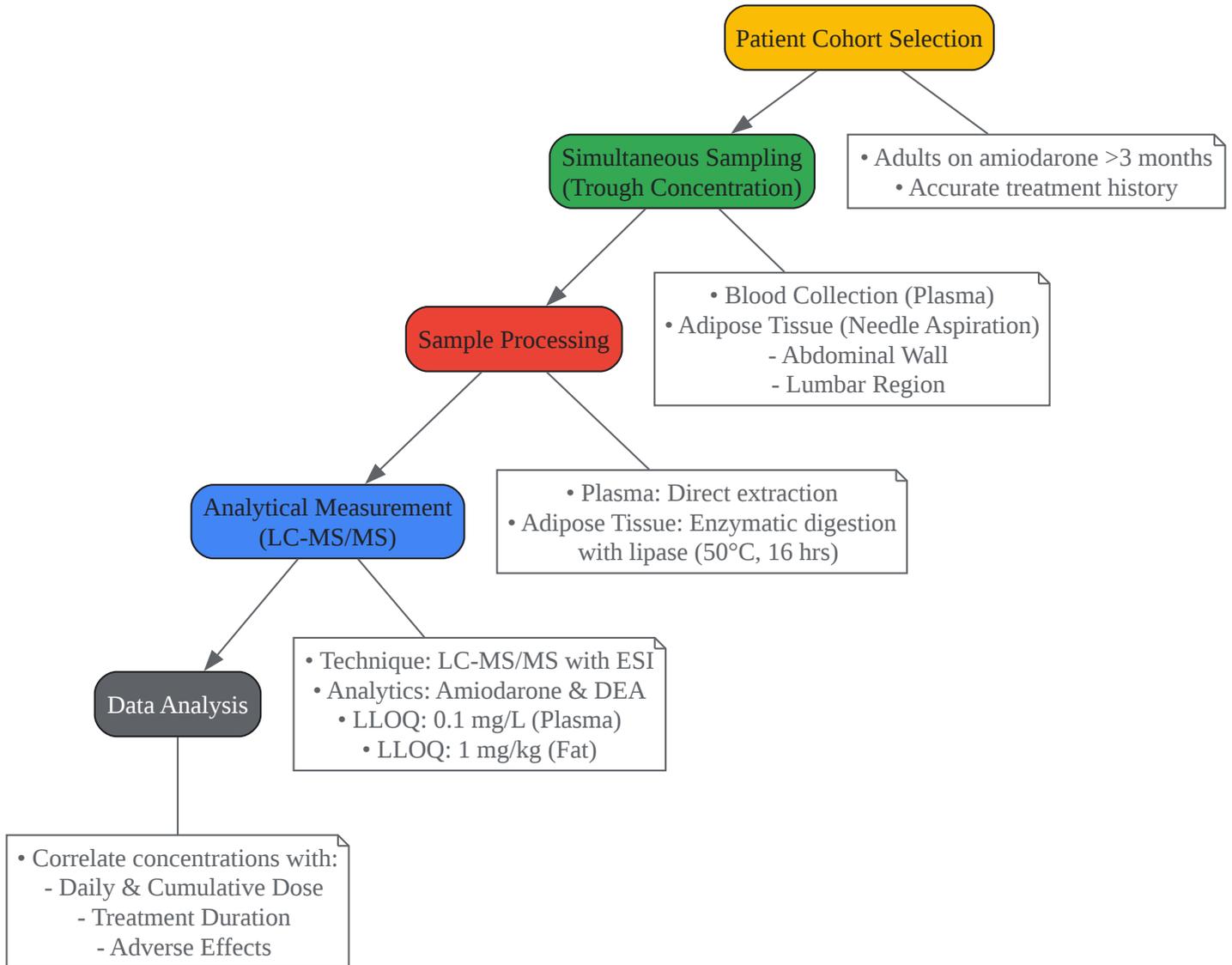


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*Amiodarone's multi-compartment distribution and metabolic pathway.*

## Experimental Protocol for Tissue Concentration Measurement

The methodology from a key human study that simultaneously quantified amiodarone and DEA in plasma and subcutaneous fat is detailed below [3]. This protocol provides a framework for investigating the drug's tissue distribution.



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*Workflow for measuring amiodarone and DEA in plasma and adipose tissue.*

## Implications for Drug Development & Therapy

The unique pharmacokinetics of amiodarone present significant challenges and considerations for both researchers and clinicians.

- **Challenges in Drug Development:** The enormous  $V_d$  and ultra-long half-life complicate the design of clinical trials. Achieving steady-state concentrations can take months, making dose-finding studies and the assessment of drug efficacy and toxicity a slow and complex process [2] [5].
- **Clinical Management and Toxicity:** The extreme tissue accumulation is a double-edged sword. It allows for once-daily dosing but also means that **adverse effects can persist for weeks or months after drug discontinuation** [1] [2]. Organ toxicities (e.g., pulmonary, hepatic, neurological) are thought to be concentration-dependent in affected tissues, even if not perfectly correlated with plasma levels [2] [7]. This necessitates close clinical monitoring beyond just plasma drug levels.

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## References

1. Amiodarone - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
2. DailyMed - PACERONE- amiodarone tablet hydrochloride [[dailymed.nlm.nih.gov](https://dailymed.nlm.nih.gov)]
3. Amiodarone concentrations in plasma and fat tissue during ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. (NSC 85442) | antiarrhythmic drug| Potassium... Amiodarone HCl [[invivochem.com](https://www.invivochem.com)]
5. Clinical pharmacokinetics of amiodarone [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. Amiodarone [[en.wikipedia.org](https://en.wikipedia.org)]
7. Consequences of drug accumulation on cellular lipid ... [[sciencedirect.com](https://www.sciencedirect.com)]

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